molecular formula C13H20N2O3 B7353421 3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole

3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole

Cat. No. B7353421
M. Wt: 252.31 g/mol
InChI Key: YRYFXKHDLSSUMA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has shown promising results in the treatment of several diseases.

Mechanism of Action

The mechanism of action of 3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also activates certain signaling pathways that promote the death of cancer cells.
In the case of neurological disorders, this compound has been shown to activate certain receptors in the brain that are involved in the survival of neurons. It also has antioxidant properties that protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells.
In the case of neurological disorders, this compound has been shown to activate certain receptors in the brain that promote the survival of neurons. It also has antioxidant properties that protect neurons from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new cancer therapies.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Therefore, careful consideration must be given to the dosage and concentration used in lab experiments.

Future Directions

There are several future directions for the research and development of 3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole. One of the most promising directions is in the development of new cancer therapies. Further studies are needed to determine the optimal dosage and concentration of this compound for the treatment of different types of cancer.
Another future direction is in the development of new therapies for neurological disorders. Studies have shown that this compound has neuroprotective effects and can prevent the death of neurons in the brain. Further studies are needed to determine the potential of this compound for the treatment of diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of cancer and neurological disorders. Its potent antitumor activity and neuroprotective effects make it a potential candidate for the development of new therapies. However, further studies are needed to determine the optimal dosage and concentration of this compound for different applications.

Synthesis Methods

The synthesis of 3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole involves the reaction of cyclopentyl methyl ketone with hydroxylamine hydrochloride to obtain the corresponding oxime. The oxime is then reacted with ethyl chloroacetate to form the ethyl ester of the oxime. This ester is then treated with hydrazine hydrate to obtain the desired product, this compound.

Scientific Research Applications

3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another potential application of this compound is in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects and can prevent the death of neurons in the brain. This makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-16-9-13(5-2-3-6-13)12-14-11(18-15-12)10-4-7-17-8-10/h10H,2-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYFXKHDLSSUMA-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)C2=NOC(=N2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1(CCCC1)C2=NOC(=N2)[C@@H]3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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